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molecular formula C18H17N3O2 B8791229 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B8791229
M. Wt: 307.3 g/mol
InChI Key: PCTCOUMPCDNNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Identifiers

NAME
Biginelli

Inputs

Step One
Name
Quantity
4 mmol
Type
Smiles
NC(N)=O
Details
Addition Order
1
Step Two
Name
Quantity
0.4 mmol
Type
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3].O
Details
Addition Order
2
Step Three
Name
Quantity
4 mmol
Type
Smiles
O=CC1=CC=CC=C1
Name
Quantity
400 μL
Type
Smiles
CCO
Details
Addition Order
3
Step Four
Name
Quantity
4 mmol
Type
Smiles
O=C(CC(C)=O)NC1=CC=CC=C1
Name
Quantity
1200 μL
Type
Smiles
CC(O)=O
Details
Addition Order
4

Setup

Vessel
Control Type
MICROWAVE_VIAL
Setpoint
5 mL
Material
UNSPECIFIED
Attachments
SEPTUM: Teflon septum
CAP: aluminum crimp cap
Type
UNSPECIFIED

Conditions

Temperature
Control Type
MICROWAVE
Setpoint
120 °C
Pressure
Control Type
SEALED
Atmosphere
AIR
Measurements
Type Time Pressure
Stirring
Type
NONE
Rate
UNSPECIFIED
RPM
0
Other

Workups

WAIT
Type
WAIT
Duration
8 h
ADDITION
Type
ADDITION
WAIT
Type
WAIT
Duration
12 h
FILTRATION
Type
FILTRATION
Phase kept
solid
WASH
Type
WASH
DRY_IN_VACUUM
Type
DRY_IN_VACUUM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC(N1)=C(C(NC2=CC=CC=C2)=O)C(C3=CC=CC=C3)NC1=O
Measurements
Type Value Analysis
IDENTITY 1h nmr
PURITY >90% 1h nmr
YIELD 55% isolated_yield_measurement
Analyses
NMR_1H
Type
NMR_1H
Details
Bruker AMX360 or AMX500 in CDCl3 or DMSO-d6, operating at 360 or 500 MHz, respectively
WEIGHT
Type
WEIGHT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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